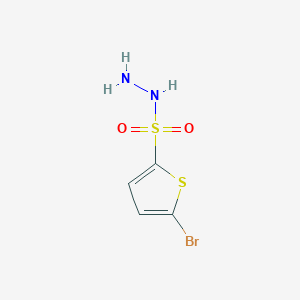

5-Bromo-2-thiophenesulfonyl hydrazine

説明

特性

分子式 |

C4H5BrN2O2S2 |

|---|---|

分子量 |

257.1 g/mol |

IUPAC名 |

5-bromothiophene-2-sulfonohydrazide |

InChI |

InChI=1S/C4H5BrN2O2S2/c5-3-1-2-4(10-3)11(8,9)7-6/h1-2,7H,6H2 |

InChIキー |

YDKSVYFORCNNHX-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)NN |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Structural Analogs and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups: The sulfonyl group in 5-bromo-2-thiophenesulfonyl hydrazine enhances stability and polarizability compared to non-sulfonated analogs like [2-bromo-5-(trifluoromethyl)phenyl]hydrazine .

- This contrasts with chlorine-containing analogs (e.g., [2-bromo-5-chlorophenyl]hydrazine hydrochloride), where chlorine may reduce steric bulk but increase toxicity .

Table 2: Comparative Bioactivity of Hydrazine Derivatives

Key Observations :

- Antimicrobial Potential: While direct data for 5-bromo-2-thiophenesulfonyl hydrazine is lacking, structurally similar hydrazine derivatives (e.g., albofungins) exhibit potent antibiofilm activity against Gram-positive and Gram-negative bacteria .

- Toxicity Trade-offs : Hydrazine moieties are linked to hepatotoxicity via acetyl hydrazide metabolites, as seen in isoniazid . However, the sulfonyl group in 5-bromo-2-thiophenesulfonyl hydrazine may mitigate this by altering metabolic pathways.

Table 3: Corrosion Inhibition Efficiency

Key Observations :

- Hydrazine groups enhance corrosion inhibition at high concentrations, but their efficacy diminishes at lower doses. The sulfonyl group in 5-bromo-2-thiophenesulfonyl hydrazine likely complements this by forming protective films via oxygen lone pairs .

準備方法

Preparation of 5-Bromo-2-thiophenesulfonyl Chloride

The sulfonyl chloride derivative serves as the primary precursor.

Method A (Amidation with Hydrazine):

5-Bromo-2-thiophenesulfonyl chloride is reacted with hydrazine hydrate in anhydrous solvents such as dichloromethane (DCM) or 1,4-dioxane.

-

Mechanism: Nucleophilic substitution where hydrazine displaces chloride.

-

Dissolve 5-bromo-2-thiophenesulfonyl chloride (1.2 mmol) in 1,4-dioxane (2 mL).

-

Add 28% ammonia water (4 mL) at 0°C and stir for 30 min.

-

Extract with DCM, dry over MgSO₄, and concentrate.

Alternative Route: Direct Sulfonation of Thiophene

Method B (Electrophilic Sulfonation):

Thiophene derivatives undergo sulfonation using chlorosulfonic acid, followed by bromination.

-

Steps:

Comparative Analysis of Methods

Mechanistic Insights

-

Nucleophilic Aromatic Substitution (NAS): Hydrazine attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride.

-

Acid-Base Dynamics: Excess hydrazine neutralizes HCl byproduct, driving the reaction forward.

-

Side Reactions: Over-reduction or dimerization may occur at elevated temperatures (>100°C).

Challenges and Solutions

-

Purity Issues: Residual hydrazine or solvents require careful washing with ice-cwater.

-

Scale-Up Limitations: Method D’s iodophor system is cost-prohibitive for industrial use.

-

Storage: The hydrazine product is hygroscopic; store under N₂ at −20°C.

Recent Advances

Q & A

Q. How can the synthesis of 5-Bromo-2-thiophenesulfonyl hydrazine be optimized for high yield and purity?

- Methodological Answer : Synthesis optimization involves precise control of reaction parameters such as temperature (e.g., 60–80°C for sulfonation steps), stoichiometric ratios of reactants, and catalyst selection (e.g., Pd catalysts for coupling reactions). Multi-step protocols often require intermediate purification via recrystallization or column chromatography. Statistical experimental design (e.g., factorial design) can identify critical variables affecting yield . For example, optimizing the sulfonation step using controlled stirring and inert atmospheres minimizes side reactions .

Q. What analytical techniques are critical for confirming the structural integrity of 5-Bromo-2-thiophenesulfonyl hydrazine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and substitution patterns, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves crystal packing and stereoelectronic effects, as demonstrated for structurally related hydrazine derivatives . Purity assessment via HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Q. How should researchers handle and store 5-Bromo-2-thiophenesulfonyl hydrazine to prevent degradation?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to avoid light-induced decomposition. Conduct accelerated stability studies under varying humidity (30–70% RH) and temperature (4–40°C) to identify degradation products via LC-MS. Use desiccants in storage containers to mitigate hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms govern the electrophilic substitution behavior of 5-Bromo-2-thiophenesulfonyl hydrazine?

- Methodological Answer : The bromine and sulfonyl groups act as electron-withdrawing substituents, directing electrophilic attacks to the thiophene ring’s α-position. Computational studies (DFT calculations) can map electron density distributions, while kinetic isotope effect experiments elucidate rate-determining steps. Compare reactivity with analogs (e.g., 5-Chloro-2-thiophenesulfonyl hydrazine) to isolate substituent effects .

Q. How can molecular docking predict the interaction of 5-Bromo-2-thiophenesulfonyl hydrazine with enzyme targets (e.g., kinases)?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate predictions with enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization). Cross-reference crystallographic data (e.g., PDB entries) to refine binding poses. For example, related brominated hydrazines show affinity for ATP-binding pockets in kinases .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate via dose-response curves. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm activity. Meta-analyses of published IC₅₀ values can identify outliers due to solvent effects (e.g., DMSO concentration variations) .

Q. How can computational reaction path search methods improve the design of derivatives?

- Methodological Answer : Implement quantum chemical calculations (e.g., Gaussian 16) to explore transition states and intermediates. ICReDD’s workflow combines computation, informatics, and experimentation to predict viable synthetic routes. For instance, reaction path searches for brominated hydrazines identified optimal conditions for Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。